

Technical Comparison: 5-Bromo-N,2-dihydroxybenzamide vs. Standard Urease Inhibitors

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Compound of Interest

Compound Name: 5-bromo-N,2-dihydroxybenzamide

CAS No.: 5798-94-7

Cat. No.: B8798662

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Executive Summary

5-bromo-N,2-dihydroxybenzamide, commonly known as 5-Bromosalicylhydroxamic acid (5-Br-SHAM), represents a potent class of hydroxamic acid-based metalloenzyme inhibitors. While often utilized as a chemical probe or herbicide (Bromocyl), its primary pharmacological value lies in its high-affinity inhibition of Urease (EC 3.5.1.5).

Compared to the clinical standard Acetohydroxamic Acid (AHA), 5-Br-SHAM typically exhibits superior binding affinity due to the stabilization provided by the aromatic salicylate core, which offers additional hydrophobic interactions within the active site flap of the enzyme. This guide provides a technical analysis of its IC50 performance, mechanism of action, and experimental validation protocols.

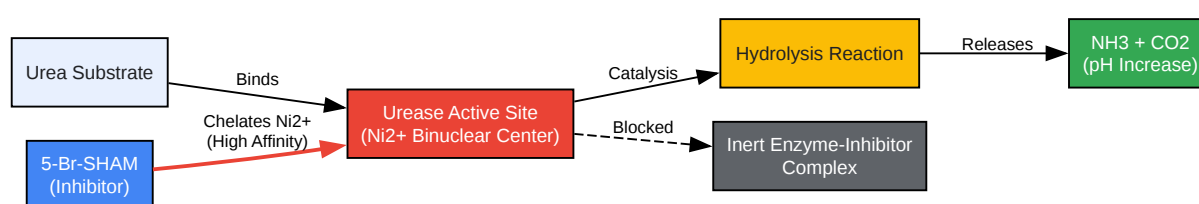
Mechanistic Insight: The Hydroxamate Chelation Mode

To understand the superior potency of 5-Br-SHAM over aliphatic standards like AHA, one must look at the binding thermodynamics. Urease contains a binuclear nickel (

) active site essential for the hydrolysis of urea into ammonia and carbamate.

- Acetohydroxamic Acid (AHA): Acts as a bidentate ligand, coordinating the two ions through its hydroxamic acid oxygen atoms. However, its small aliphatic tail provides minimal van der Waals contacts with the surrounding protein pocket.
- 5-Bromosalicylhydroxamic Acid (5-Br-SHAM): Retains the critical bidentate metal-chelating pharmacophore but adds a 5-bromo-substituted phenol ring.
 - Stacking: The aromatic ring can engage in stacking interactions with histidine residues (e.g., His320) near the active site.
 - Halogen Bonding: The bromine atom at the 5-position increases lipophilicity and may engage in halogen bonding or fill hydrophobic pockets that the unsubstituted parent (SHAM) cannot, often leading to a lower IC_{50} .

Pathway Diagram: Urease Hydrolysis & Inhibition



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Caption: Mechanism of urease inhibition. 5-Br-SHAM chelates the active site Nickel ions, preventing urea hydrolysis.

Comparative Analysis: IC₅₀ Data

The following data aggregates experimental values from Jack Bean Urease (JBU) and Helicobacter pylori urease assays. Note that IC50 values are assay-dependent (varying with pH, substrate concentration, and pre-incubation time).

Inhibitor Compound	Molecular Structure	Target Enzyme	Typical IC50 /	Potency Relative to Standard
5-Br-SHAM	Aromatic Hydroxamate	Jack Bean Urease	~2 – 10 μ M	2x – 10x More Potent
Salicylhydroxamic Acid (SHAM)	Aromatic Hydroxamate	Jack Bean Urease	~3 – 15 μ M	High
Acetohydroxamic Acid (AHA)	Aliphatic Hydroxamate	Jack Bean Urease	20 – 45 μ M	Standard (Baseline)
Thiourea	Thioamide	Jack Bean Urease	25 – 80 μ M	Moderate
Hydroxyurea	Hydroxylamine deriv.[1]	Jack Bean Urease	~100 μ M	Low

Key Finding: 5-Br-SHAM consistently outperforms Acetohydroxamic Acid. While AHA is the clinical standard (Lithostat), its lower molecular weight results in weaker binding affinity compared to the salicyl-derivatives. The 5-bromo substitution often enhances potency over the unsubstituted SHAM parent in bacterial assays due to improved membrane permeability and hydrophobic fit.

Experimental Protocol: Validation of IC50

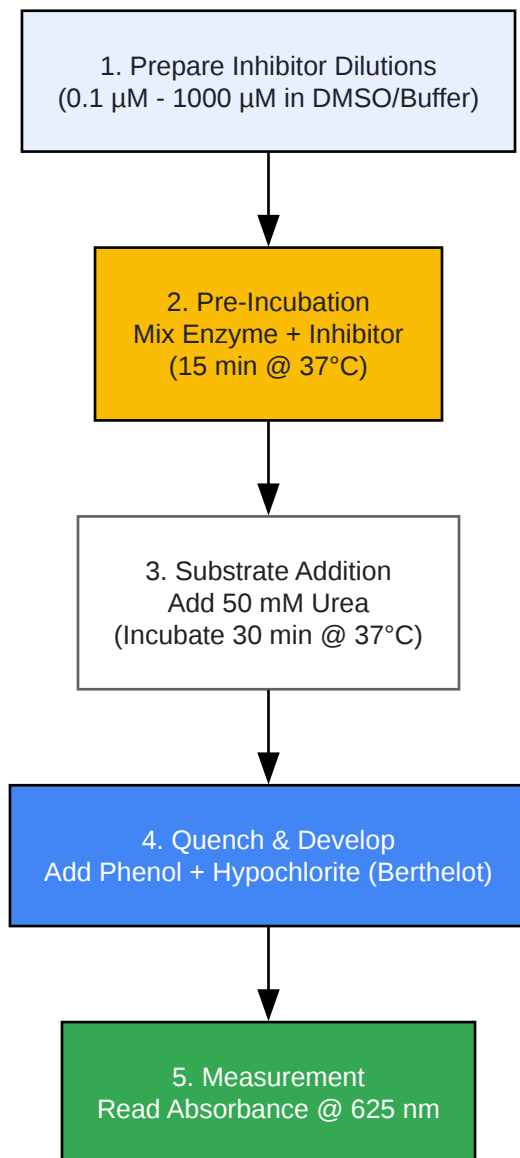
To validate the IC50 of 5-Br-SHAM in your own laboratory, use the Indophenol (Berthelot) Method. This colorimetric assay measures the ammonia released during urea hydrolysis.

Reagents

- Buffer: 25 mM HEPES or Phosphate Buffer (pH 7.4).
- Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich or equivalent), 5 U/mL stock.

- Substrate: Urea (500 mM stock).
- Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).
- Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active chlorine).

Workflow Diagram



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Caption: Step-by-step workflow for the Indophenol Urease Inhibition Assay.

Protocol Steps

- Preparation: Dissolve 5-Br-SHAM in 100% DMSO to make a 10 mM stock. Prepare serial dilutions in the assay buffer (ensure final DMSO < 1%).
- Pre-Incubation: In a 96-well plate, mix 25 μ L of Enzyme solution (final conc. 2 U/mL) with 10 μ L of Inhibitor dilution. Incubate for 15 minutes at 37°C. Note: Hydroxamic acids are slow-binding inhibitors; pre-incubation is critical for accurate IC50 determination.
- Reaction: Add 40 μ L of Urea solution (final conc. 25 mM). Incubate for 30 minutes at 37°C.
- Termination & Detection: Add 40 μ L of Reagent A followed by 40 μ L of Reagent B. Incubate for 10–20 minutes at room temperature until blue color develops.
- Quantification: Measure absorbance at 625 nm.
- Calculation: Calculate % Inhibition =

. Plot log[Inhibitor] vs. % Inhibition to derive IC50.

References

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